molecular formula C14H19NO3 B12544104 Valine, N-(3-oxo-3-phenylpropyl)- CAS No. 658709-87-6

Valine, N-(3-oxo-3-phenylpropyl)-

Katalognummer: B12544104
CAS-Nummer: 658709-87-6
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: QWWGBIFKIVUIQA-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valine, N-(3-oxo-3-phenylpropyl)- is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound is a derivative of the amino acid valine, modified with a 3-oxo-3-phenylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-(3-oxo-3-phenylpropyl)- typically involves the reaction of valine with 3-oxo-3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity .

Industrial Production Methods

Industrial production of Valine, N-(3-oxo-3-phenylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Valine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Valine, N-(3-oxo-3-phenylpropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Valine, N-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Valine, N-(3-oxo-3-phenylpropyl)- can be compared with other similar compounds, such as:

    Valine derivatives: Other derivatives of valine with different functional groups.

    Phenylpropyl compounds: Compounds with a phenylpropyl group attached to different amino acids or molecules.

The uniqueness of Valine, N-(3-oxo-3-phenylpropyl)- lies in its specific combination of the valine backbone with the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

658709-87-6

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

(2S)-3-methyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-9-8-12(16)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3,(H,17,18)/t13-/m0/s1

InChI-Schlüssel

QWWGBIFKIVUIQA-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1

Kanonische SMILES

CC(C)C(C(=O)O)NCCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.